Structural Optimization vs. YW3-56
Pad4-IN-3 possesses a phenylboronic acid (PBA) functional group that is absent in all other clinically relevant PAD4 inhibitors, including GSK484, BB-Cl-amidine, BMS-P5, and PAD4-IN-2 [1]. This PBA moiety serves as a covalent attachment point for chitosan carriers via boronate ester linkages, which are stable under normal physiological conditions but cleaved in the oxidative stress environment characteristic of tumor microenvironments [1].
| Evidence Dimension | Presence of a Functional Phenylboronic Acid Moiety for Prodrug Conjugation |
|---|---|
| Target Compound Data | Yes; contains a PBA group at the 3-position of the benzamide ring, as confirmed by SMILES code (O=C(C1=CC(B(O)O)=CC=C1)...) |
| Comparator Or Baseline | GSK484: No PBA group; BB-Cl-amidine: No PBA group; BMS-P5: No PBA group; PAD4-IN-2: No PBA group; PAD4-IN-4: No PBA group. |
| Quantified Difference | Qualitative Yes/No; Pad4-IN-3 is the only compound in its class with a PBA functional handle. |
| Conditions | Chemical structure analysis based on published SMILES and synthetic routes [1]. |
Why This Matters
This functional group is essential for the synthesis of K-CRGDV-4B, a nanoagent with demonstrated tumor targeting and stimulus-responsive drug release, a capability unattainable with any other PAD4 inhibitor.
- [1] Jia Y, et al. Chitosan nanomedicine containing RGD peptide and PAD4 inhibitor based on phenyl boronate coupling inhibition of primary tumor growth and lung metastasis. Biomed Pharmacother. 2023 Dec;168:115826. doi: 10.1016/j.biopha.2023.115826. PMID: 37931514. View Source
